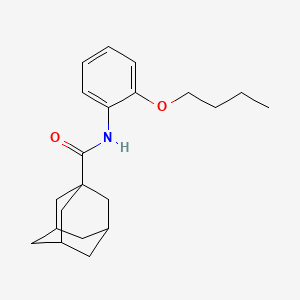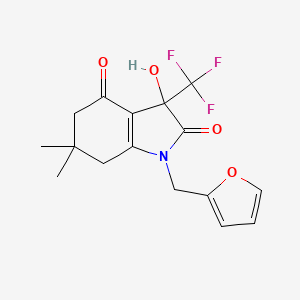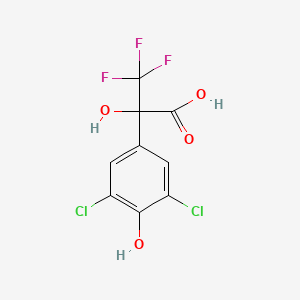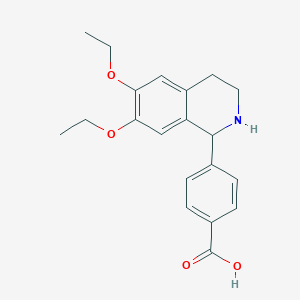![molecular formula C18H26N2O3 B15005852 2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15005852.png)
2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid is an organic compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring substituted with methyl groups and a benzoic acid moiety. It is used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Introduction of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a coupling reaction with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of a micro fixed-bed reactor with a platinum catalyst can significantly improve the reaction rate and product purity .
化学反应分析
Types of Reactions
2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and iodine.
Reduction: Reducing agents such as hydrogen in the presence of a platinum catalyst are commonly used.
Substitution: Substitution reactions often involve the use of halides or other electrophilic reagents.
Major Products
The major products formed from these reactions include hydroxylamines, reduced piperidine derivatives, and various substituted benzoic acid derivatives .
科学研究应用
2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring provides steric hindrance, which can influence the binding affinity and reactivity of the compound . The benzoic acid moiety can participate in hydrogen bonding and other interactions, further modulating the compound’s activity .
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with similar structural features.
2,2,6,6-Tetramethyl-4-piperidinol: A hydroxylated derivative used in various applications.
Uniqueness
2-[Methyl(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid is unique due to its combination of a piperidine ring and a benzoic acid moiety, which provides a balance of steric hindrance and reactivity. This makes it particularly useful in applications requiring stability and specific reactivity .
属性
分子式 |
C18H26N2O3 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC 名称 |
2-[methyl-(2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H26N2O3/c1-17(2)10-12(11-18(3,4)19-17)20(5)15(21)13-8-6-7-9-14(13)16(22)23/h6-9,12,19H,10-11H2,1-5H3,(H,22,23) |
InChI 键 |
PSUJDBREMSVUIF-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(N1)(C)C)N(C)C(=O)C2=CC=CC=C2C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3,4-dichlorophenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15005773.png)

![1-(Adamantan-1-YL)-4-[(4-chloronaphthalen-1-YL)sulfonyl]piperazine](/img/structure/B15005792.png)
![Ethyl 5-[({[4-(phenylsulfonyl)phenyl]carbonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15005794.png)
![N-(4-acetylphenyl)-5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B15005795.png)
![12-[2-(trifluoromethyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005799.png)


![Methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15005825.png)
![4-[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylbutanenitrile](/img/structure/B15005828.png)
![3-(Adamantan-1-YL)-6-amino-4-(furan-2-YL)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B15005832.png)

![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B15005844.png)

